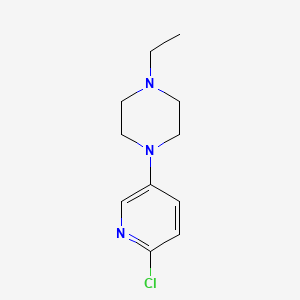

1-(6-Chloropyridin-3-yl)-4-ethylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-2-14-5-7-15(8-6-14)10-3-4-11(12)13-9-10/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZHDNWJZVUYRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266565 | |

| Record name | 1-(6-Chloro-3-pyridinyl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364794-24-1 | |

| Record name | 1-(6-Chloro-3-pyridinyl)-4-ethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364794-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloro-3-pyridinyl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1,4-Disubstituted Piperazine (B1678402) Core

The formation of a 1,4-disubstituted piperazine ring is a cornerstone of many pharmaceutical syntheses due to the prevalence of this scaffold in bioactive molecules. mdpi.commdpi.com Classic strategies generally rely on the stepwise functionalization of a pre-existing piperazine ring. researchgate.net These methods are often versatile, allowing for the introduction of a wide variety of substituents at the two nitrogen positions. The fundamental reactivity of piperazine, with its two nucleophilic nitrogen atoms, allows for sequential reactions to build the desired disubstituted product. researchgate.netresearchgate.net

Nucleophilic substitution is a fundamental and widely employed method for the N-alkylation of piperazines. mdpi.com This approach typically involves the reaction of a piperazine derivative with an alkyl halide or sulfonate. mdpi.com The reaction proceeds via an SN2 mechanism where the nitrogen atom of the piperazine acts as the nucleophile, displacing the leaving group on the alkyl substrate. This method is a common pathway for creating N-alkylpiperazine analogs. mdpi.com

Another important route is reductive amination. mdpi.com This process involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. For instance, the synthesis of Abemaciclib, a related compound, has been achieved through the reductive amination of a suitable aldehyde with N-ethylpiperazine using sodium triacetoxyborohydride. mdpi.com This two-step, one-pot procedure first forms an iminium ion intermediate, which is then reduced in situ to yield the N-alkylated piperazine.

The creation of the bond between the pyridine (B92270) ring and the piperazine nitrogen can be accomplished through several direct methods, primarily Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. mdpi.comacs.org

Nucleophilic Aromatic Substitution (SNAr): This is a common method for coupling piperazines to electron-deficient (hetero)aromatic rings. mdpi.com Halopyridines, especially those activated by electron-withdrawing groups, are susceptible to nucleophilic attack by amines like piperazine. youtube.comresearchgate.net The reaction involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group to restore aromaticity. youtube.com The reactivity order for the leaving group in these reactions is typically F > Cl > Br > I. researchgate.net For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine proceeds efficiently due to the activating effect of the nitro group, which makes the 2-position a strong electrophilic center for the nucleophilic attack by the piperazine nitrogen. frontiersin.orgnih.gov

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has become a primary method for forming C-N bonds. mdpi.com It allows for the coupling of amines with aryl halides or triflates under milder conditions than typically required for SNAr, especially for less activated aryl systems. mdpi.comacs.org The reaction employs a palladium catalyst with a suitable phosphine (B1218219) ligand to facilitate the amination of (hetero)aryl halides, including sterically hindered or electron-rich substrates. acs.org Facile and efficient Pd-catalyzed methods have been developed for synthesizing arylpiperazines under aerobic and even solvent-free conditions, highlighting the method's efficiency and environmental advantages. acs.orgorganic-chemistry.org

Functionalization and Derivatization at the Piperazine and Pyridinyl Moieties

The synthesis of 1-(6-Chloropyridin-3-yl)-4-ethylpiperazine can be envisioned through two main retrosynthetic pathways:

Pathway A: Introduction of the 6-chloropyridin-3-yl group onto a pre-existing N-ethylpiperazine.

Pathway B: Introduction of the ethyl group onto a pre-existing 1-(6-chloropyridin-3-yl)piperazine (B1624289).

Both pathways rely on the fundamental reactions discussed previously.

The 6-chloropyridin-3-yl moiety is typically introduced onto the piperazine nitrogen via a nucleophilic substitution or a Pd-catalyzed coupling reaction.

Via SNAr: A common route involves the reaction of N-ethylpiperazine with a suitable 3-substituted-6-chloropyridine where the substituent at the 3-position is a good leaving group (e.g., a halogen). The chlorine atom at the 6-position and the ring nitrogen itself activate the pyridine ring towards nucleophilic attack at the 3-position.

Via Reductive Amination: An alternative strategy, used in the synthesis of the related compound Abemaciclib, involves the reductive amination of 6-chloronicotinaldehyde (B1585923) with N-ethylpiperazine. mdpi.com This reaction directly forms the C-N bond between the pyridinylmethyl group and the piperazine nitrogen.

The table below summarizes potential starting materials for introducing the pyridinyl moiety.

| Starting Material | Reagent | Reaction Type |

| 3,6-Dichloropyridine | N-Ethylpiperazine | SNAr |

| 6-Chloronicotinaldehyde | N-Ethylpiperazine | Reductive Amination |

| 6-Chloro-3-bromopyridine | N-Ethylpiperazine | Buchwald-Hartwig Amination |

The ethyl group is installed on the second nitrogen of the piperazine ring. This transformation is generally straightforward and can be achieved with high efficiency.

N-Alkylation: The most direct method is the reaction of 1-(6-chloropyridin-3-yl)piperazine with an ethylating agent such as ethyl iodide, ethyl bromide, or diethyl sulfate. mdpi.com The reaction is typically carried out in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the acid formed and in a suitable polar aprotic solvent like acetonitrile (B52724) or DMF. nih.govprepchem.com

Acylation followed by Reduction: An alternative two-step process involves the acylation of the piperazine nitrogen with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to form an amide, followed by reduction of the amide carbonyl group to an ethyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄). mdpi.com

Optimization of Reaction Conditions for Compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing by-products, and ensuring scalability. researchgate.net Key parameters for the synthesis of this compound include the choice of solvent, base, catalyst, temperature, and reaction time.

For Nucleophilic Aromatic Substitution (SNAr):

Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating the reaction. frontiersin.org

Base: An excess of the amine nucleophile (piperazine derivative) can serve as the base, or an external non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) can be added to scavenge the generated acid (e.g., HCl). frontiersin.orgnih.gov

Temperature: Heating is often required to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring during the formation of the intermediate. youtube.com Reactions are frequently run at elevated temperatures, sometimes under reflux conditions, for several hours. frontiersin.orgnih.gov

For N-Alkylation:

Solvent: Acetonitrile is a common solvent for N-alkylation reactions. nih.gov

Base: Potassium carbonate is an effective and inexpensive base for these transformations. nih.gov

Catalyst: In some cases, a catalytic amount of a halide salt, such as potassium iodide (KI), can be added to facilitate the reaction via the Finkelstein reaction, which converts an alkyl chloride or bromide in-situ to the more reactive alkyl iodide. prepchem.com

For Pd-Catalyzed Cross-Coupling:

Catalyst/Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., BINAP, Xantphos) is critical and must be screened to find the optimal combination for the specific substrates.

Base: A variety of inorganic bases can be used, with NaOtBu, K₃PO₄, and Cs₂CO₃ being common choices.

The table below shows an example of optimized conditions for a related reaction.

| Reaction Step | Catalyst | Base | Solvent | Temperature | Yield | Ref |

| Amination of 2-chloro-3-nitropyridine | None | Excess Piperazine | Acetonitrile | Reflux | 65% | frontiersin.org |

| N-alkylation of Pyridinylpiperazine | KI (catalytic) | N/A | DMF | 80 °C | Good | prepchem.com |

Chemical Reactivity of this compound and its Analogs

The reactivity of this compound and its analogs is a subject of interest in synthetic and medicinal chemistry. The key reaction sites are the nitrogen atoms of the piperazine ring and the carbon-chlorine bond on the pyridine ring.

Oxidation Reactions

The nitrogen atoms within the this compound molecule are susceptible to oxidation. The tertiary amine of the piperazine ring and the pyridine nitrogen can be converted to their corresponding N-oxides. These reactions are typically carried out using oxidizing agents such as peroxy acids or hydrogen peroxide.

For instance, the oxidation of a similar pyridine derivative, 3-(chloromethyl)-5-(4-fluorophenyl)pyridine, to its N-oxide has been achieved using hydrogen peroxide in acetic acid at elevated temperatures. google.com This method highlights a general approach for the N-oxidation of the pyridine ring in such compounds. A kinetic study on the oxidation of piperazine and its N-alkyl derivatives, including 1-ethylpiperazine, by bromamine-T in an acidic medium demonstrated the formation of the corresponding N-oxides. scirp.org The reaction follows first-order kinetics with respect to both the oxidant and the piperazine. scirp.org

The formation of N-oxides can significantly alter the physicochemical and biological properties of the parent molecule, a strategy often employed in drug design. nih.govnih.gov

Table 1: Examples of Oxidation Reactions on Related Structures

| Reactant | Oxidizing Agent | Solvent | Conditions | Product | Reference |

| 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine | 35% H₂O₂ | Acetic Acid | 70°C, 95h | 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine N-oxide | google.com |

| 1-Ethylpiperazine | Bromamine-T | Buffered Acidic Medium | 303 K | 1-Ethylpiperazine N-oxide | scirp.org |

Reduction Reactions

The chloropyridinyl moiety of this compound can undergo reduction. Catalytic hydrogenation is a common method for the reduction of pyridine rings to piperidines, typically employing catalysts such as platinum oxide, palladium on carbon, or rhodium-based catalysts. tcichemicals.comclockss.org For example, the catalytic hydrogenation of various pyridine derivatives to their corresponding piperidines has been successfully achieved using a range of metal catalysts. tcichemicals.comclockss.org

A metal-free transfer hydrogenation of pyridines using trichlorosilane (B8805176) catalyzed by hexamethylphosphoramide (B148902) (HMPA) has also been developed, offering an alternative route to piperidine (B6355638) derivatives. mdpi.com Another approach involves the use of samarium diiodide in the presence of water, which has been shown to rapidly reduce pyridine to piperidine at room temperature. wikipedia.org

It is important to note that the reaction conditions can be tuned to achieve selective reduction. For instance, in some cases, the chlorine substituent may also be susceptible to hydrogenolysis, leading to a dehalogenated product. The choice of catalyst and reaction parameters is therefore crucial in determining the final product.

Table 2: Examples of Reduction Reactions on Pyridine Derivatives

| Reactant | Reducing Agent/Catalyst | Solvent | Conditions | Product | Reference |

| Pyridine | SmI₂ / H₂O | THF | Room Temperature | Piperidine | wikipedia.org |

| Pyridine Derivatives | HSiCl₃ / HMPA | - | - | Piperidine Derivatives | mdpi.com |

| 2,5-Dialkylpyrazines | H₂ / PtO₂ | - | - | trans-2,5-Dialkylpiperazines | clockss.org |

Nucleophilic Substitution on the Chloropyridinyl Moiety

The chlorine atom at the 6-position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at this position. chemrxiv.org This reactivity allows for the introduction of a wide variety of substituents, making it a valuable transformation in the synthesis of diverse chemical libraries.

Common nucleophiles used in these reactions include amines, alcohols, and thiols. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-nitrogen and carbon-carbon bonds at this position, respectively.

The Buchwald-Hartwig amination allows for the coupling of aryl halides with a broad range of amines. wikipedia.orgresearchgate.net This reaction typically employs a palladium catalyst with a suitable phosphine ligand and a base. For example, the amination of 6-chloropurine (B14466) nucleosides, which share a similar reactive moiety, has been efficiently carried out using Pd(OAc)₂ with Xantphos as the ligand and Cs₂CO₃ as the base. researchgate.net

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netmdpi.commdpi.com This reaction is highly versatile for creating biaryl structures. An efficient Suzuki-Miyaura coupling of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one with various arylboronic acids has been developed using a palladium catalyst under microwave irradiation, demonstrating the feasibility of such couplings on chloropyridine scaffolds. researchgate.net

Table 3: Examples of Nucleophilic Substitution on Related Chloropyridine Structures

| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Reference |

| 6-Chloropurine Ribonucleosides | Aryl Amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100°C | N⁶-Arylpurine Ribonucleosides | researchgate.net |

| 5-(5-Chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one | Arylboronic Acids | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100°C, 1h (Microwave) | 5-(5-Arylpyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one | researchgate.net |

| 2-Chloro-3-nitropyridine | Piperazine | - | K₂CO₃ | Acetonitrile | Reflux, 12h | 1-(3-Nitropyridin-2-yl)piperazine (B1350711) | nih.gov |

Preclinical Pharmacological Investigations of Analogous Pyridinyl Piperazine Compounds

Inferred Molecular Mechanisms of Action from Structurally Similar Compounds

The molecular actions of this class of compounds are inferred from studies on structurally related molecules that target key components of the central nervous system.

Pyridinyl-piperazine derivatives demonstrate significant interaction with a range of neurotransmitter receptors.

Dopamine (B1211576) and Serotonin (B10506) Receptors: Arylpiperazine derivatives are well-known modulators of serotonergic receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. nih.gov The piperazine (B1678402) moiety often acts as a bridge between two aromatic groups, enhancing affinity through interactions like salt bridges. nih.gov For instance, certain piperazine derivatives show high affinity for dopamine D2 and D3 receptors. science.gov In one study, a piperazine derivative, MC1, was found to increase cortical dopamine levels in rats, an effect not mediated by 5-HT1A or 5-HT2A receptors. nih.gov Another compound, MM5, acted as a 5-HT1A agonist, decreasing serotonin levels in the rat prefrontal cortex without affecting dopamine. nih.gov The arylpiperazine scaffold is a core feature of several drugs targeting these receptor systems. nih.gov

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The α7 nicotinic acetylcholine receptor is a target for cognitive disorders, and piperazine-containing molecules have been developed as positive allosteric modulators (PAMs). nih.gov The α7 nAChR is characterized by high permeability to Ca2+ and rapid desensitization, playing a role in neurotransmitter release and neuroprotection. nih.govmdpi.com A novel piperazine-containing compound, B-973, acts as a PAM at the α7 receptor. nih.gov At a concentration of 1μM, B-973 significantly potentiated acetylcholine-induced currents, slowed channel desensitization, and shifted the acetylcholine EC50 from 0.30mM to 0.007mM. nih.gov This modulation of the cholinergic system is a key area of investigation for treating neurodegenerative diseases. mdpi.com

Other Receptors: Structurally related pyridylpiperazines have also been evaluated for their activity at other receptors. A series of 1-(2-pyridinyl)piperazine derivatives were found to be potent and selective alpha 2-adrenoceptor antagonists. ebi.ac.uk Specifically, 1-(3-Fluoro-2-pyridinyl)piperazine showed a higher affinity for the alpha-2 binding site than the alpha-1 site. ebi.ac.uk Additionally, many pyridylpiperazine and piperidine (B6355638) derivatives exhibit high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are involved in the regulation of several neurotransmitter systems. nih.govnih.gov

Analogous compounds have shown inhibitory activity against key enzymes involved in cell cycle regulation and neurotransmitter metabolism.

Monoamine Oxidases (MAOs): MAOs are enzymes that metabolize monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases. mdpi.comacs.org A study of pyridazinobenzylpiperidine derivatives revealed that most compounds were more potent inhibitors of MAO-B than MAO-A. mdpi.comnih.gov Compound S5, with a 3-Cl substituent on the phenyl ring, was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and exhibited competitive, reversible inhibition. mdpi.comnih.gov Similarly, certain 1-(2-pyrimidin-2-yl)piperazine derivatives were identified as selective MAO-A inhibitors. researchgate.net

Table 1: MAO Inhibitory Activity of Analogous Piperazine/Piperidine Derivatives

Cyclin-Dependent Kinases (CDKs): CDKs are serine/threonine kinases that regulate the cell cycle, and their inhibitors are investigated as potential cancer therapies. mdpi.com While direct pyridinyl-piperazine inhibitors are less documented, related heterocyclic structures have shown potent CDK inhibition. For example, aminoimidazo[1,2-a]pyridines were identified as a new class of ATP-competitive CDK inhibitors. nih.gov Structure-based design led to potent and selective CDK2 inhibitors from this class that induced apoptosis in tumor cells. nih.gov Another compound, AT7519, a piperidine-containing pyrazole (B372694) carboxamide, was identified as a novel CDK inhibitor with low nanomolar affinity for CDK2. nih.gov

In Vitro Pharmacological Profiling of Related Derivatives

In vitro studies provide detailed information on the interaction of these compounds with their molecular targets and their metabolic fate.

Binding assays quantify the affinity of a compound for a specific receptor, a key indicator of its potential potency.

Receptor Binding Affinity: Pyridylpiperazine derivatives have been synthesized and analyzed for their binding affinity at various receptors. In one series, (3-pyridyl)piperazines and (4-pyridyl)piperazines showed a preference for σ₁ receptors, while (2-pyridyl)piperazines favored σ₂ receptors. nih.gov Another study on piperazine and piperidine derivatives found that replacing a piperazine ring with a piperidine significantly increased affinity for the σ₁ receptor (Kᵢ = 1531 nM for the piperazine vs. 3.64 nM for the piperidine analog). nih.gov Functional assays confirmed that selected compounds were histamine (B1213489) H3 and σ₁ receptor antagonists. nih.gov For N-phenylpiperazine derivatives, molecular docking studies identified key binding sites on the α1A-adrenoceptor, with binding driven by hydrogen bonds and electrostatic forces. rsc.org

Table 2: Receptor Binding Affinities (Kᵢ) of Analogous Pyridinyl-Piperazine Derivatives

Beyond receptor binding, these compounds can modulate various intracellular signaling pathways.

Cellular Effects: In a study on novel trifluoromethylpyridine piperazine derivatives, active compounds were found to induce the activities of defense enzymes like superoxide (B77818) dismutase (SOD) and polyphenol oxidase (PPO) in plants. frontiersin.org These compounds triggered the phenylpropanoid biosynthetic pathway, enhancing systemic acquired resistance against plant viruses. frontiersin.org In a different context, piperazine-substituted pyranopyridines were shown to induce apoptosis and necrosis in various human cancer cell lines, demonstrating their antiproliferative potential. nih.govresearchgate.net Furthermore, bifunctional piperazine-fused cyclic disulfides have been designed as probes that can be activated in cells, suggesting their utility in studying cellular redox biology. researchgate.net

Metabolic stability is a critical parameter in drug development, often assessed using liver microsomes.

Microsomal Stability: Studies on piperazin-1-ylpyridazines revealed that some initial compounds were rapidly metabolized in mouse and human liver microsomes (MLM/HLM), with half-lives (t₁/₂) around 2-3 minutes. nih.govresearchgate.net Metabolite identification showed that oxidation on the pyridazine (B1198779) nitrogen atoms was a key metabolic pathway. nih.govresearchgate.net Structural modifications, guided by these findings, led to a more than 50-fold improvement in metabolic stability, with a later-generation compound showing a t₁/₂ of over 100 minutes. nih.gov Another study on arylpiperazine derivatives also used human liver microsomes to quantify metabolic stability, correlating the experimental results with computational models. nih.gov In contrast, some azine derivatives showed very high metabolic stability, with over 97% of the compound remaining after incubation with human liver microsomes. researchgate.net Simple modifications, such as adding a fluorine atom to an aromatic ring, can significantly improve metabolic stability in mouse liver microsomes. dndi.org

Table 3: Metabolic Stability of Analogous Piperazine Derivatives in Liver Microsomes

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(6-Chloropyridin-3-yl)-4-ethylpiperazine |

| 1-(3-Fluoro-2-pyridinyl)piperazine |

| AT7519 |

| B-973 |

| MC1 |

| MM5 |

| S5 (pyridazinobenzylpiperidine derivative) |

| Pyridinylpiperazine |

| Piperazine |

| Pyridine (B92270) |

| Piperidine |

| Aminoimidazo[1,2-a]pyridine |

| Pyranopyridine |

| Arylpiperazine |

| Pyridazinobenzylpiperidine |

| 1-(2-pyrimidin-2-yl)piperazine |

In Vivo Preclinical Studies in Animal Models (based on implications from analogous structures)

The pyridinyl-piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs and bioactive molecules. nih.govnih.gov Its versatility allows for a wide range of biological activities, which have been explored in numerous animal models.

Exploration of Potential Central Nervous System (CNS) Effects (e.g., Neuroprotection)

The piperazine and pyridinyl-piperazine motifs are central to many compounds developed for CNS disorders. nih.govwikipedia.org Analogues have shown significant potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's.

For instance, studies on arylpiperazine derivatives have demonstrated neuroprotective effects in mouse models of neurotoxicity. nih.gov One such derivative, LQFM181, provided protection against neurotoxicity induced by 3-nitropropionic acid in mice. nih.gov This was evidenced by a reduction in markers of oxidative stress and an increase in the activity of key enzymes like catalase and superoxide dismutase. nih.gov Another study showed that piperine, an alkaloid containing a piperidine ring (structurally related to piperazine), protected dopaminergic neurons in a mouse model of Parkinson's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.gov It attenuated motor coordination deficits and prevented the loss of tyrosine hydroxylase-positive cells in the substantia nigra. nih.gov

Furthermore, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which are structurally very similar to the title compound, were designed as potential treatments for Parkinson's disease. researchgate.netthieme-connect.com Certain compounds in this series acted as agonists for dopamine (D2/D3) and serotonin (5-HT1A) receptors, a combination believed to be beneficial for both motor and non-motor symptoms of the disease. researchgate.netthieme-connect.com The efficacy of spirofused piperazine derivatives has also been demonstrated in mouse models of cognition, where they act as histamine-3 receptor antagonists. nih.gov These findings collectively suggest that the this compound scaffold has a strong basis for potential neuroprotective or other CNS-related activities.

Table 1: CNS Effects of Analogous Pyridinyl-Piperazine Compounds in Animal Models

| Compound/Class | Animal Model | Observed Effects | Potential Mechanism of Action | Reference |

|---|---|---|---|---|

| LQFM181 (Arylpiperazine derivative) | Mouse (3-nitropropionic acid-induced neurotoxicity) | Reduced oxidative stress, improved locomotor behavior and memory. nih.gov | Antioxidant, anticholinesterase activity. nih.gov | nih.gov |

| Piperine | Mouse (MPTP-induced Parkinson's model) | Attenuated motor deficits, prevented dopaminergic neuron loss. nih.gov | Antioxidant, anti-inflammatory, anti-apoptotic. nih.gov | nih.gov |

| Spirofused piperazine amides | Mouse (Novel object recognition model) | Statistically significant improvement in cognition. nih.gov | Histamine-3 receptor antagonism. nih.gov | nih.gov |

Evaluation of Potential Agricultural Applications (e.g., Insecticidal Activity)

The 6-chloropyridin-3-yl moiety is a key pharmacophore in the neonicotinoid class of insecticides. This structural feature is present in highly successful commercial insecticides like imidacloprid. Therefore, it is reasonable to hypothesize that this compound could possess insecticidal properties.

Research into derivatives of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole, a closely related scaffold, has yielded compounds with significant insecticidal activity against various pests. researchgate.netmdpi.com For example, a series of diacylhydrazine derivatives containing this scaffold showed potent larvicidal activity against Plutella xylostella (diamondback moth). researchgate.net Specifically, compounds designated 10g, 10h, and 10w had LC50 values of 27.49, 23.67, and 28.90 mg/L, respectively. researchgate.net

Similarly, novel N-pyridylpyrazole thiazole (B1198619) derivatives were tested against three Lepidoptera pests, with one compound (7g) showing excellent activity against P. xylostella, Spodoptera exigua, and Spodoptera frugiperda with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively. mdpi.com Other research has focused on creating anthranilic diamide (B1670390) insecticides that incorporate the chloropyridinyl-pyrazole structure, which have shown high efficacy against pests like Mythimna separata. mdpi.comresearchgate.net These studies highlight the potent insecticidal potential conferred by the chloropyridinyl fragment, suggesting a plausible role for analogous piperazine compounds in agriculture.

Table 2: Insecticidal Activity of Analogous Chloropyridinyl Compounds

| Compound Series | Target Pest(s) | Notable Activity (LC50) | Reference |

|---|---|---|---|

| Diacylhydrazines with 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole | Plutella xylostella | Compound 10h: 23.67 mg/L | researchgate.net |

| N-pyridylpyrazole thiazoles | Plutella xylostella, Spodoptera exigua | Compound 7g: 5.32 mg/L, 6.75 mg/L | mdpi.com |

| Anthranilic diamides | Mythimna separata | Compound 8i: 1.0426 mg/L | mdpi.com |

Investigation of Other Exploratory Therapeutic Potentials (e.g., Antimicrobial, Anticancer)

The piperazine ring is a common feature in molecules designed for antimicrobial and anticancer applications. nih.govresearchgate.net Its presence can enhance biological activity and improve physicochemical properties. researchgate.netmdpi.com

Antimicrobial Potential: The piperazine moiety is found in multiple generations of antibiotic drugs. nih.gov A review of piperazine-based antimicrobial polymers highlights their ability to inhibit or kill pathogenic microorganisms. nih.gov For example, a multifunctionalized piperazine polymer showed efficient activity against E. coli, S. aureus, and Candida albicans. nih.gov In a recent study, a novel piperazine derivative, RL-308, demonstrated potent bactericidal activity against Shigella flexineri and S. aureus with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL and 4 µg/mL, respectively. ijcmas.com Given that pyridine derivatives also exhibit broad antimicrobial properties, the combination of a pyridine ring and a piperazine moiety in a single structure could lead to enhanced effects. mdpi.com

Anticancer Potential: Numerous studies have explored piperazine-containing compounds as anticancer agents. researchgate.net Hybrid molecules combining piperazine with other heterocyclic structures are a common strategy to enhance anti-proliferative activity. researchgate.net For instance, novel piperazine derivatives PD-1 and PD-2 were shown to inhibit the growth of HepG2 (liver cancer) cells by up to 55.44% and 90.45%, respectively, at a concentration of 100 µg/mL. nih.gov These compounds also demonstrated anti-inflammatory activity, which can be relevant in cancer therapy. nih.gov Other research has shown that piperidine-containing compounds, which are structurally similar, can suppress colon cancer cells and induce apoptosis in various cancer cell lines through the modulation of signaling pathways like NF-κB and PI3K/Akt. nih.gov

Other Therapeutic Areas: The versatility of the piperazine scaffold extends to other areas. For example, some derivatives have been investigated for their anthelmintic (anti-worm) activity against species like Phaeritimia posthuma. researchgate.net

Table 3: Exploratory Therapeutic Potential of Analogous Piperazine Compounds

| Therapeutic Area | Compound/Class | Model/Assay | Key Finding | Reference |

|---|---|---|---|---|

| Anticancer | Piperazine derivative PD-2 | HepG2 (liver cancer) cell line | 90.45% growth inhibition at 100 µg/mL | nih.gov |

| Antimicrobial | Piperazine derivative RL-308 | Shigella flexineri | MIC of 2 µg/mL | ijcmas.com |

| Antimicrobial | Multifunctionalized piperazine polymer | E. coli, S. aureus, C. albicans | Exhibited efficient antimicrobial activity | nih.gov |

Computational Chemistry and Molecular Modeling Studies of Piperazine Derivatives

The exploration of piperazine derivatives, including this compound, has been significantly advanced by computational chemistry and molecular modeling. These in silico techniques provide profound insights into the structural and electronic properties of molecules, guiding the design and development of new therapeutic agents. By simulating molecular interactions and predicting biological activities, these methods accelerate the drug discovery process, reduce costs, and minimize the need for extensive experimental screening.

Advanced Analytical Characterization Techniques for Piperazine Derivatives

High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Structural elucidation is a critical first step in the analysis of newly synthesized compounds. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful, complementary techniques that provide unambiguous confirmation of the molecular structure. nih.govresearchgate.netpreprints.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This allows for the confident determination of the elemental composition and molecular formula. For 1-(6-Chloropyridin-3-yl)-4-ethylpiperazine (C₁₃H₂₀ClN₃), HRMS would confirm the expected monoisotopic mass. Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of the molecule. preprints.org The fragmentation data is crucial for confirming the connectivity of the different structural motifs, such as the chloropyridinyl, methyl, and ethylpiperazine groups. preprints.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled technique for mapping the carbon and proton framework of a molecule. nih.govmdpi.com Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms. researchgate.net

For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the chloropyridine ring, the piperazine (B1678402) ring, and the N-ethyl group. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, with their splitting patterns revealing their substitution pattern. The protons on the piperazine ring often appear as complex multiplets due to the ring's conformational flexibility (chair-boat interconversion) and coupling between adjacent protons. nih.govresearchgate.net The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. bioorganica.org.ua The chemical shifts would confirm the presence of aromatic, aliphatic, and heterocyclic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H | 7.5 - 8.5 | 120 - 155 |

| Pyridine-CH₂-N | ~3.5 | ~55 - 60 |

| Piperazine-H (axial/equatorial) | 2.4 - 3.2 | ~50 - 55 |

| N-CH₂-CH₃ | ~2.5 (quartet) | ~52 |

Note: Predicted values are based on typical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Chromatographic Methods for Purity Determination and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from starting materials, byproducts, or other impurities. researchgate.netunodc.org High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for the analysis of piperazine derivatives. nih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection (DAD) is a robust method for quantitative analysis and purity assessment. researchgate.net A typical method for a piperazine derivative would involve reversed-phase chromatography. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol and water, sometimes with additives like formic acid or ammonium acetate to improve peak shape. nih.gov The method can be optimized to achieve baseline separation of the main compound from any impurities in a short analysis time. researchgate.net Method validation typically includes assessing linearity, precision, accuracy, and determining the limits of detection (LOD) and quantification (LOQ). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.govsemanticscholar.org LC-MS is particularly useful for identifying unknown impurities by providing their molecular weights. It is a cornerstone of modern analytical chemistry for both qualitative and quantitative analysis of complex mixtures. nih.gov

Table 2: Example HPLC Method Parameters for Piperazine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | DAD (254 nm) / ESI-MS |

| Injection Volume | 2 µL |

Spectroscopic Analysis for Electronic Properties and Conformational Insights

Beyond structural elucidation, spectroscopic methods are used to investigate the electronic and conformational properties of molecules. These insights are valuable for understanding the molecule's reactivity and potential interactions.

Spectroscopic Analysis: Techniques like Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy provide key information.

FT-IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum would show bands corresponding to aromatic C-H stretching, C=C and C=N ring stretching from the pyridine ring, aliphatic C-H stretching from the piperazine and ethyl groups, and C-N and C-Cl stretching. bohrium.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chloropyridine moiety contains a π-electron system that will absorb UV light, leading to characteristic π → π* transitions. semanticscholar.org

Conformational Insights: The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.gov Dynamic NMR spectroscopy can be used to study the kinetics of the ring-flipping process and determine the energy barriers associated with this conformational change. researchgate.net Computational methods, such as Density Functional Theory (DFT), are also widely used to calculate the stable conformations of the molecule, its geometric parameters, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. semanticscholar.orgresearchgate.netresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. semanticscholar.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| C-N Stretch | 1020 - 1250 |

Future Research Directions and Translational Perspectives for Pyridinyl Piperazine Compounds

Design and Synthesis of Next-Generation Analogs with Enhanced Preclinical Profiles

The development of novel pyridinyl-piperazine analogs with improved efficacy, selectivity, and pharmacokinetic properties is a key area of future research. The synthesis of these compounds often involves well-established chemical transformations, allowing for the systematic exploration of the chemical space around the core scaffold.

A common synthetic strategy for compounds like 1-(6-Chloropyridin-3-yl)-4-ethylpiperazine involves the nucleophilic substitution reaction between a chloropyridine derivative and a suitably substituted piperazine (B1678402). For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine can yield 1-(3-nitropyridin-2-yl)piperazine (B1350711), which can be further functionalized. nih.gov In a similar vein, the synthesis of this compound would likely involve the reaction of a 3-substituted-6-chloropyridine with 1-ethylpiperazine.

Structure-activity relationship (SAR) studies are crucial in guiding the design of next-generation analogs. For example, in a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, modifications to the arylpiperazine moiety led to significant changes in their activity as dopamine (B1211576) and serotonin (B10506) receptor agonists. thieme-connect.comresearchgate.net The replacement of a benzothiophene (B83047) group with an indole (B1671886) group resulted in a compound with a different receptor activity profile. thieme-connect.com

Future design strategies will likely focus on:

Bioisosteric replacements: Replacing the chlorine atom on the pyridine (B92270) ring with other halogens (e.g., fluorine) or other functional groups to modulate electronic properties and metabolic stability. thieme-connect.com

Linker modification: Varying the length and nature of the linker between the pyridinyl and piperazine rings to optimize receptor binding and pharmacokinetic properties.

Piperazine substitution: Exploring a wide range of substituents on the second nitrogen of the piperazine ring to influence target selectivity and potency. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas for the Piperazine Scaffold

The piperazine scaffold is a promiscuous binder, interacting with a wide array of biological targets. This versatility opens up numerous avenues for therapeutic intervention. While some pyridinyl-piperazine derivatives are being investigated for their effects on the central nervous system, the scaffold has shown promise in many other areas. thieme-connect.comresearchgate.net

| Biological Target Class | Specific Examples | Potential Therapeutic Area |

| Receptors | Dopamine (D2, D3), Serotonin (5-HT1A), Sigma-1 (S1R) | Neurological and psychiatric disorders |

| Enzymes | Urease, Kinases | Infectious diseases, Oncology |

| Transporters | ABC drug transporters (ABCB1, ABCG2) | Oncology (overcoming drug resistance) |

A data table summarizing the diverse biological targets of the piperazine scaffold.

Recent research has highlighted the potential of pyridinylpiperazine derivatives as urease inhibitors, which could be valuable in treating infections caused by urease-producing bacteria like Helicobacter pylori. nih.gov Furthermore, the piperazine moiety is a common feature in many approved drugs for various conditions, including antipsychotics, antivirals, and antifungals, underscoring its broad therapeutic potential. nih.gov The ability of some piperazine-containing compounds to inhibit drug transporters also suggests their potential use in combination therapies to overcome multidrug resistance in cancer. nih.gov

Integration of Advanced Computational and Experimental Methodologies for Compound Optimization

The optimization of pyridinyl-piperazine compounds into clinical candidates can be significantly accelerated by integrating advanced computational and experimental techniques.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding mode of a ligand within the active site of a target protein, providing insights for structure-based drug design. nih.gov For example, docking studies of piperidine (B6355638)/piperazine-based compounds with the sigma-1 receptor have helped to elucidate the key interactions responsible for binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-receptor interactions over time, helping to assess the stability of the binding pose and the role of conformational changes. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity, enabling the prediction of the activity of novel analogs.

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific biological target, facilitating the identification of initial "hit" compounds.

In vitro Kinase Assays: For compounds targeting kinases, in vitro assays are essential to determine their inhibitory potency and selectivity. researchgate.net

Metabolic Stability Assays: Assessing the stability of compounds in liver microsomes is a critical step in preclinical development to predict their in vivo half-life. thieme-connect.com For instance, studies on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives revealed significant differences in their metabolic stability based on their chemical structure. thieme-connect.com

Development of Chemical Probes for Basic Biological Research

Well-characterized, potent, and selective pyridinyl-piperazine compounds can serve as valuable chemical probes to investigate the function of their biological targets. A chemical probe is a small molecule that can be used to perturb a biological system in a controlled manner, allowing researchers to study the consequences of modulating a specific protein or pathway.

For a pyridinyl-piperazine derivative to be considered a good chemical probe, it should possess the following characteristics:

High potency against its intended target.

High selectivity for its target over other related proteins.

A clear mechanism of action.

Sufficient solubility and cell permeability to be effective in cellular assays.

For example, a highly selective dopamine D3 receptor antagonist from the pyridinyl-piperazine class could be used to explore the role of this receptor in various neurological processes without the confounding effects of binding to other dopamine receptor subtypes. The development of such probes is essential for target validation and for increasing our understanding of fundamental biology.

Contribution to the Discovery of Preclinical Leads for Unmet Medical Needs or Emerging Challenges

The chemical tractability and diverse biological activities of the pyridinyl-piperazine scaffold make it a valuable starting point for addressing unmet medical needs and emerging health challenges.

One significant area of opportunity is in the development of new antibacterial agents. The rise of antibiotic resistance is a major global health threat, and there is an urgent need for new classes of antibiotics. The discovery of pyridinylpiperazine derivatives as potent inhibitors of bacterial enzymes like urease is a promising development in this area. nih.gov

In the realm of oncology, the piperazine moiety is a key component of several targeted cancer therapies. nih.gov Future research could focus on developing pyridinyl-piperazine derivatives that inhibit novel cancer targets or that can overcome resistance to existing therapies. For example, modifying the scaffold to enhance its ability to inhibit drug efflux pumps could lead to more effective treatments for resistant tumors. nih.gov

Furthermore, the exploration of pyridinyl-piperazine compounds as modulators of CNS receptors continues to be a promising avenue for the development of novel treatments for a range of neurological and psychiatric disorders, including depression, schizophrenia, and Parkinson's disease. thieme-connect.comresearchgate.net The ability to fine-tune the activity of these compounds at different receptor subtypes offers the potential for more effective and better-tolerated medications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.